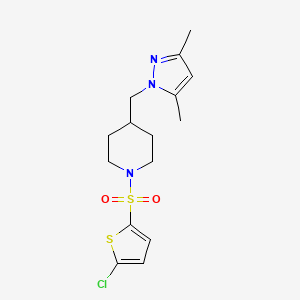

1-((5-chlorothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine

Description

This compound features a piperidine core substituted at the 1-position with a 5-chlorothiophene-2-sulfonyl group and at the 4-position with a (3,5-dimethyl-1H-pyrazol-1-yl)methyl moiety. Such structural features are common in bioactive molecules targeting enzymes or receptors requiring aromatic and heterocyclic recognition motifs .

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O2S2/c1-11-9-12(2)19(17-11)10-13-5-7-18(8-6-13)23(20,21)15-4-3-14(16)22-15/h3-4,9,13H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGHKZFPAZHIRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a piperidine derivative featuring a sulfonyl group and a pyrazole moiety. This structural configuration suggests potential biological activities, particularly in pharmacological applications. The focus of this article is to explore the biological activity of this compound through various studies, including its effects on enzyme inhibition, antibacterial properties, and interactions with biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound is primarily influenced by its unique functional groups. The presence of the sulfonyl group is known for enhancing the pharmacological profile of compounds, while the pyrazole moiety is often associated with anti-inflammatory and analgesic properties.

Enzyme Inhibition Studies

Recent studies have evaluated the compound's ability to inhibit various enzymes, particularly focusing on acetylcholinesterase (AChE) and urease. These enzymes are significant in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria.

Table 1: Enzyme Inhibition Data

The above table summarizes the inhibitory effects observed in vitro, indicating that the compound exhibits potent activity against AChE and urease.

Antibacterial Activity

The antibacterial properties of the compound were assessed against various bacterial strains. The results indicated moderate to strong activity against specific pathogens.

Table 2: Antibacterial Activity

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Salmonella typhi | 15 | |

| Bacillus subtilis | 18 | |

| Escherichia coli | 10 |

These findings suggest that the compound has potential as an antibacterial agent, particularly against Salmonella typhi and Bacillus subtilis.

Case Studies and Research Findings

Several studies have highlighted the pharmacological implications of similar compounds containing sulfonyl and pyrazole groups. For example:

- Study on COX-2 Inhibition : A related series of sulfonamide-containing compounds demonstrated selective inhibition of cyclooxygenase-2 (COX-2), indicating anti-inflammatory potential. The structure-activity relationship (SAR) revealed that modifications to the sulfonyl group significantly affected potency .

- Docking Studies : Computational docking studies have shown that the compound can effectively bind to target proteins such as bovine serum albumin (BSA), which may enhance its bioavailability and therapeutic efficacy .

- Pharmacological Profiles : Compounds with similar piperidine structures have been associated with various therapeutic effects, including anesthetic activity and modulation of glucose metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing piperidine/piperazine cores and sulfonyl-linked heterocyclic systems.

Table 1: Structural Comparison of Key Analogs

Key Observations:

Core Flexibility: The target compound uses a piperidine core, while 1171238-68-8 employs a piperazine, which introduces an additional nitrogen capable of hydrogen bonding .

Sulfonyl vs. Carbonyl Linkers :

- The sulfonyl group in the target compound provides stronger electron-withdrawing effects than the carbonyl in 1171238-68-8, possibly altering electronic interactions in binding pockets .

Heterocyclic Substituents :

- The 3,5-dimethylpyrazole in the target compound offers steric hindrance and metabolic stability over the ethyl-methyl pyrazole in 956961-11-8 .

- The oxadiazole group in 1775482-26-2 introduces aromaticity and hydrogen-bond acceptor sites, contrasting with the thiophene’s sulfur-mediated hydrophobic interactions .

Halogen Effects :

- The 5-chloro substituent on the thiophene in the target compound enhances lipophilicity and may influence halogen bonding, whereas 1775482-26-2’s chloro-fluorobenzoyl group adds electronegativity and steric complexity .

Research Findings and Methodological Considerations

- Structural Analysis : Crystallographic data for such compounds are often refined using programs like SHELXL, which ensures precise determination of bond lengths and angles critical for understanding conformational stability .

- Synthetic Challenges : The sulfonyl-pyrazole-piperidine architecture in the target compound requires multi-step synthesis, including sulfonation and nucleophilic substitution, with purity confirmed via HPLC and NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.